molecular formula C11H16NO4- B12362535 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-

Cat. No.: B12362535
M. Wt: 226.25 g/mol
InChI Key: VXIIZQXOIDYWBS-PRJMDXOYSA-M
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Description

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- is a complex organic compound known for its unique bicyclic structure. This compound is often used in the synthesis of various pharmaceuticals and organic materials due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- typically involves the following steps:

    Formation of the bicyclic ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the ester group: The esterification process is carried out using 2-(1,1-dimethylethyl) alcohol under acidic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but lacks the ester group.

    2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid: Similar structure but without the 2-(1,1-dimethylethyl) ester group.

Uniqueness

The presence of the 2-(1,1-dimethylethyl) ester group in 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, (1R,3S,5R)- imparts unique chemical properties, such as increased stability and reactivity, making it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H16NO4-

Molecular Weight

226.25 g/mol

IUPAC Name

(1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m1/s1

InChI Key

VXIIZQXOIDYWBS-PRJMDXOYSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-]

Origin of Product

United States

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